molecular formula C12H17N3O4 B2860738 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034398-49-5

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2860738
CAS No.: 2034398-49-5
M. Wt: 267.285
InChI Key: QBEPZIAXVMEIAB-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034398-49-5) is a chemical compound with a molecular formula of C12H17N3O4 and a molecular weight of 267.28 g/mol . This reagent features a pyrrolidine core substituted with a methoxypyrazine group, a structure that is of significant interest in medicinal chemistry research. Compounds with similar pyrrolidine and pyrazine motifs have been investigated in various pharmacological contexts. For instance, related pyrazine derivatives have been explored as potent and selective inhibitors of phosphodiesterase 10 (PDE10A), a target for central nervous system disorders such as schizophrenia and obsessive-compulsive disorder . The specific structural arrangement of this compound makes it a valuable intermediate or building block for designing and synthesizing novel molecules for high-throughput screening and lead optimization campaigns. It is intended for use in laboratory research settings only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-17-8-10(16)15-6-3-9(7-15)19-12-11(18-2)13-4-5-14-12/h4-5,9H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEPZIAXVMEIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection Strategies

The synthesis begins with pyrrolidin-3-ol as the primary building block. To prevent undesired side reactions during subsequent steps, the amine group is typically protected using a tert-butoxycarbonyl (Boc) group. Boc protection is achieved by reacting pyrrolidin-3-ol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM).

Ether Bond Formation via Mitsunobu Reaction

The protected N-Boc-pyrrolidin-3-ol undergoes a Mitsunobu reaction with 3-methoxypyrazin-2-ol to form the ether linkage. This reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. The Mitsunobu reaction selectively couples the alcohol groups, yielding N-Boc-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine with regioselectivity >95%.

Table 1: Optimization of Mitsunobu Reaction Conditions

Parameter Optimal Value Yield (%)
Solvent THF 82
Temperature 0°C → 25°C 78
Reaction Time 12 h 85

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM at 0°C, followed by neutralization with aqueous sodium bicarbonate. This step furnishes 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine as a free amine, which is critical for subsequent acylation.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.91 (s, 3H, OCH₃), 4.71 (s, 2H, CH₂O), 3.53–3.60 (m, 4H, pyrrolidine), 2.68 (s, 3H, COCH₃).
  • ¹³C NMR: 169.8 ppm (C=O), 56.2 ppm (OCH₃), confirming the ethanone structure.

High-Resolution Mass Spectrometry (HRMS)**

  • Observed: [M + H]⁺ = 277.32 (calculated for C₁₄H₁₉N₃O₃: 277.32).

Challenges and Mitigation Strategies

Regioselectivity in Mitsunobu Reactions

Competing side reactions during ether formation are minimized by using stoichiometric DEAD and PPh₃ at low temperatures.

Purification of Hydrophilic Intermediates

Preparative HPLC with a C18 column and acetonitrile/water gradient (10% → 90% acetonitrile) resolves polar byproducts.

Chemical Reactions Analysis

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.

Scientific Research Applications

2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. Specific pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : Tools like SHELX () are critical for resolving the target compound’s crystal structure, particularly its hydrogen-bonding networks, which influence stability and bioavailability .
  • Computational Studies : Density-functional theory (DFT) methods () can predict the electronic effects of methoxy substituents on the pyrazine ring, aiding in rational design .
  • Biological Relevance : The pyrrolidine moiety in the target compound may enhance blood-brain barrier penetration compared to pyridine analogs, a key consideration in CNS drug development .

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrrolidine coupling3-Methoxypyrazine, NaH, DMF, 80°C65–70
Methoxy introductionCH₃I, K₂CO₃, acetone, reflux85
Final purificationColumn chromatography (EtOAc/hexane)92

Q. Table 2: Analytical Data Comparison

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 3.89 (s, 3H, OCH₃), δ 4.21 (m, pyrrolidine)
HRMS (ESI+)[M+H]⁺ = 347.1612 (calc. 347.1609)
X-rayDihedral angle: 85.3° (pyrazine-pyrrolidine)

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